2-(4-Phenylpiperazin-1-yl)thiazole

Acetylcholinesterase Alzheimer's Disease Cholinergic Neurotransmission

This heterocyclic building block is essential for SAR studies in cholinergic neurotransmission research, with class-level AChE inhibition potency (IC50 1.15-3.45 μM) serving as a benchmark for Alzheimer's disease drug discovery. Its phenylpiperazine core also enables exploration of serotonergic ligand and adenosine A2A receptor inverse agonist applications. Ensure experimental reproducibility by procuring the exact CAS 1789594-90-6 compound.

Molecular Formula C13H15N3S
Molecular Weight 245.34
CAS No. 1789594-90-6
Cat. No. B2811347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Phenylpiperazin-1-yl)thiazole
CAS1789594-90-6
Molecular FormulaC13H15N3S
Molecular Weight245.34
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC=CS3
InChIInChI=1S/C13H15N3S/c1-2-4-12(5-3-1)15-7-9-16(10-8-15)13-14-6-11-17-13/h1-6,11H,7-10H2
InChIKeyNEGAYWKZBRZERZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Phenylpiperazin-1-yl)thiazole (CAS 1789594-90-6) for Cholinesterase and CNS Target Research


2-(4-Phenylpiperazin-1-yl)thiazole (CAS 1789594-90-6) is a heterocyclic compound that combines a thiazole ring with a phenylpiperazine moiety . This compound class is primarily recognized for its acetylcholinesterase (AChE) inhibitory properties, which are relevant to cholinergic neurotransmission research . The phenylpiperazine scaffold also confers potential interactions with serotonin and dopamine receptors, positioning this compound as a versatile intermediate for medicinal chemistry and neuropharmacology studies [1].

Why 2-(4-Phenylpiperazin-1-yl)thiazole Cannot Be Directly Substituted by Generic Analogs


The 2-(4-phenylpiperazin-1-yl)thiazole scaffold exhibits highly sensitive structure-activity relationships (SAR). Direct substitution of the phenylpiperazine moiety or thiazole core can drastically alter target affinity, selectivity, and even functional outcome [1]. For instance, while related analogs demonstrate potent AChE inhibition (IC50 values ranging from 0.268 μM to 3.45 μM), the specific substitution pattern on the thiazole and phenyl rings dictates whether the compound acts as an inhibitor, inverse agonist, or dual-target ligand [2][3]. Therefore, procuring the exact compound (CAS 1789594-90-6) is essential to ensure experimental reproducibility and to leverage its unique, albeit still emerging, pharmacological profile.

Quantitative Differentiation of 2-(4-Phenylpiperazin-1-yl)thiazole Against In-Class Analogs


Cholinesterase Inhibition Potency: Class-Level Benchmarking of 2-(4-Phenylpiperazin-1-yl)thiazole

While a specific IC50 value for 2-(4-Phenylpiperazin-1-yl)thiazole (CAS 1789594-90-6) against AChE is not directly reported in the primary literature, the compound is consistently cited as an AChE inhibitor . To benchmark its potential, it is compared against a series of closely related 4-substituted phenyl-2-(4-substituted phenylpiperazine-1-yl)thiazole derivatives. These analogs, which share the same core phenylpiperazine-thiazole scaffold, exhibit AChE inhibitory activities ranging from 1.15 μM to 3.45 μM (IC50) [1]. This range provides a class-level baseline for the expected potency of the parent compound.

Acetylcholinesterase Alzheimer's Disease Cholinergic Neurotransmission

Serotonin Receptor Modulation: Comparative Selectivity Profile of the Phenylpiperazine-Thiazole Class

The phenylpiperazine moiety is a privileged structure for serotonin receptor modulation. While 2-(4-Phenylpiperazin-1-yl)thiazole itself lacks direct receptor binding data, its structural class has been extensively characterized. A related series of 4,5-dihydrothiazole-phenylpiperazine derivatives (FG-7 and FG-18) demonstrated notable affinity and selectivity for the 5-HT2C receptor, which was linked to anxiolytic and pro-cognitive properties in in vivo assays [1]. This contrasts with other piperazine-thiazole compounds that show a broader affinity profile across 5-HT1A and 5-HT2A receptors, highlighting that subtle structural variations, such as the oxidation state of the thiazole ring, can fine-tune selectivity [2].

Serotonin Receptors 5-HT1A 5-HT2C Anxiolytic Antidepressant

Adenosine A2A Receptor Inverse Agonism: Potency Comparison with a Phenylpiperazine-Thiazole Hybrid

A potent and selective adenosine A2A receptor (A2A AR) inverse agonist was identified that contains the 4-phenylpiperazin-1-yl motif linked to a thiazolo[5,4-d]pyrimidine core [1]. This compound, 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine, exhibited a binding affinity (Ki) of 8.62 nM and inverse agonist potency (IC50) of 7.42 nM [1]. This high potency and selectivity for A2A AR is a key differentiator from other piperazine-thiazole compounds, such as those targeting AChE, which operate in the micromolar range, underscoring how the exact chemical structure directs the compound toward distinct, high-value therapeutic targets [2].

Adenosine A2A Receptor Parkinson's Disease Cancer Immunotherapy Inverse Agonist

Primary Research Applications for 2-(4-Phenylpiperazin-1-yl)thiazole Based on Quantitative Class Data


Neurological Disease Research: Acetylcholinesterase Inhibition

Use as a reference compound or starting material for the development of novel acetylcholinesterase inhibitors. The class-level potency range of 1.15 - 3.45 μM (IC50) provides a benchmark for structure-activity relationship (SAR) studies aimed at enhancing potency and selectivity for Alzheimer's disease research [1].

Neuropsychiatric Drug Discovery: Serotonin Receptor Modulation

Leverage the phenylpiperazine core as a key intermediate for synthesizing serotonergic ligands. The demonstrated selectivity for 5-HT2C receptors in related derivatives (e.g., FG-7, FG-18) suggests a pathway for developing novel anxiolytics or antidepressants with potentially improved side effect profiles [2].

Oncology and Neurodegeneration: Adenosine A2A Receptor Targeting

Employ this compound as a scaffold for designing potent and selective adenosine A2A receptor inverse agonists. The nanomolar potency (Ki = 8.62 nM) observed in structurally related hybrids validates the utility of the 4-phenylpiperazin-1-yl motif for targeting the A2A AR in Parkinson's disease and cancer immunotherapy applications [3].

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